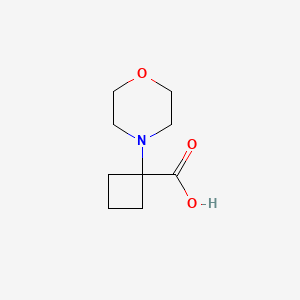

1-(Morpholin-4-yl)cyclobutane-1-carboxylic acid

Description

1-(Morpholin-4-yl)cyclobutane-1-carboxylic acid (CAS: 1250633-44-3) is a cyclobutane derivative featuring a morpholine substituent and a carboxylic acid group. Its molecular formula is C₉H₁₅NO₃, with a molecular weight of 185.22 g/mol . The compound is characterized by its cyclobutane core, which is strained due to its four-membered ring, and the morpholine moiety, a six-membered ring containing one oxygen and one nitrogen atom.

The compound is commercially available in powder form, with storage recommendations at room temperature . Applications span drug discovery, where its rigid cyclobutane scaffold may enhance binding affinity and metabolic stability, and polymer chemistry, where the carboxylic acid group facilitates functionalization .

Structure

3D Structure

Properties

IUPAC Name |

1-morpholin-4-ylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c11-8(12)9(2-1-3-9)10-4-6-13-7-5-10/h1-7H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXXVTCOQZWFRLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(=O)O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Morpholin-4-yl)cyclobutane-1-carboxylic acid typically involves the reaction of cyclobutanone with morpholine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is subsequently oxidized to yield the desired product . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

1-(Morpholin-4-yl)cyclobutane-1-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The morpholine ring can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Applications

1-(Morpholin-4-yl)cyclobutane-1-carboxylic acid has shown promise in several biological contexts:

Medicinal Chemistry

Research indicates that compounds containing morpholine and cyclobutane rings exhibit various biological activities. The presence of the morpholine moiety is particularly significant due to its ability to interact with biological targets, including enzymes and receptors.

- Binding Affinity Studies : Preliminary studies suggest that this compound may modulate enzyme activity or receptor signaling pathways, which is crucial for understanding its therapeutic potential .

Antibacterial Activity

The compound's derivatives have been investigated for antibacterial properties. For instance, studies have explored its efficacy against Gram-positive and Gram-negative bacteria, indicating potential as an antibacterial agent .

Synthetic Applications

The synthesis of this compound can be achieved through various methods, which highlight its accessibility for further research:

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

Mechanism of Action

The mechanism of action of 1-(Morpholin-4-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Physicochemical Properties

The table below compares 1-(morpholin-4-yl)cyclobutane-1-carboxylic acid with selected cyclobutane-carboxylic acid derivatives:

Key Observations:

- Steric Effects : Bulky substituents like benzyl or 4-chlorophenyl may enhance steric hindrance, affecting binding interactions in drug design .

- Functional Groups : The morpholine group in the target compound provides hydrogen-bonding capability and solubility, whereas ketone-containing analogues (e.g., 3-oxocyclobutane derivatives) introduce additional reactivity .

Biological Activity

1-(Morpholin-4-yl)cyclobutane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 169.22 g/mol. Its structure features a cyclobutane ring substituted with a morpholine moiety and a carboxylic acid functional group, which contributes to its unique biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily through its interactions with enzymes and receptors.

The compound's mechanism of action involves binding to specific molecular targets, modulating their activity, and influencing various biological pathways. Ongoing studies aim to elucidate the precise interactions at the molecular level.

Therapeutic Applications

This compound has been investigated for potential therapeutic applications in several areas:

- Antimicrobial Activity : Preliminary studies suggest it may have efficacy against certain bacterial strains, including Klebsiella pneumoniae. In vitro assays have demonstrated its ability to inhibit bacterial growth, with minimum inhibitory concentrations (MIC) reported as low as 58 µg/mL in specific strains .

- Cancer Research : The compound's structural properties allow it to act as a kinase inhibitor, potentially useful in targeting dysregulated kinase activity associated with cancer .

Case Studies and Research Findings

Q & A

Q. What are the optimized synthetic routes for 1-(Morpholin-4-yl)cyclobutane-1-carboxylic acid, and how do reaction conditions influence yield?

Answer: Key synthetic routes include cyclobutane ring formation via [2+2] cycloaddition followed by morpholine substitution. Reaction temperature (e.g., 80–100°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., Pd/C for coupling reactions) critically affect yield. For example, elevated temperatures improve cyclization efficiency but may increase side products. Solvent polarity adjustments can stabilize intermediates, as seen in analogous cyclobutane syntheses . Purity optimization requires post-synthesis crystallization in ethanol/water mixtures .

Q. How can HPLC be effectively utilized to assess purity, and what are common pitfalls in chromatogram interpretation?

Answer: Use reverse-phase HPLC with a C18 column (3.5 µm particle size) and a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30 v/v). Calibrate with a reference standard (e.g., USP-grade morpholine derivatives) to ensure accuracy. Challenges include peak splitting due to residual solvents or co-elution of stereoisomers. Baseline resolution (R > 1.5) is critical; impurities <0.2% require tandem mass spectrometry (LC-MS) for identification .

Q. What spectroscopic techniques are essential for structural confirmation of this compound?

Answer:

- 1H/13C NMR : Confirm cyclobutane ring geometry (e.g., coupling constants for vicinal protons) and morpholine integration ratios. For example, cyclobutane protons typically show J = 8–10 Hz .

- FT-IR : Carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and morpholine C-N absorption (~1100 cm⁻¹).

- X-ray crystallography (if crystalline): Resolve absolute stereochemistry and bond angles, as demonstrated for morpholine-urea derivatives .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the compound’s reactivity in nucleophilic acyl substitution reactions?

Answer: Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can model transition states and charge distribution. For instance, the electron-withdrawing morpholine group increases electrophilicity at the carbonyl carbon, favoring nucleophilic attack. Solvent effects (e.g., PCM model for water) refine activation energy predictions. Validation requires kinetic studies (e.g., rate constants under varying pH) .

Q. What experimental strategies resolve discrepancies between theoretical and empirical data on the compound’s stability under acidic conditions?

Answer: Contradictions may arise from protonation state changes. Conduct pH-dependent stability assays (e.g., 1–14 pH range) with UV-Vis monitoring (λ = 260 nm for carboxylic acid). Compare with computational pKa predictions (e.g., COSMO-RS). For degradation products, use HRMS and 2D NMR to identify intermediates, such as cyclobutane ring-opening products .

Q. How does cyclobutane ring strain influence the compound’s biological activity, and how can this be experimentally probed?

Answer: Ring strain enhances reactivity in enzyme binding pockets. Synthesize analogs with varying ring sizes (e.g., cyclohexane vs. cyclobutane) and test inhibitory activity against target enzymes (e.g., kinases). Use molecular docking (AutoDock Vina) to correlate strain energy (calculated via MM2 force fields) with binding affinity. Biological assays (IC50) validate computational predictions .

Q. What role does the morpholine moiety play in modulating solubility and bioavailability?

Answer: Morpholine improves water solubility via hydrogen bonding (logP reduction by ~0.5 units). Assess via shake-flask method (octanol/water partition coefficient). Bioavailability studies (Caco-2 permeability assays) show morpholine enhances membrane transport by 20–30% compared to non-heterocyclic analogs. Adjust substituents (e.g., N-methylation) to balance solubility and metabolic stability .

Methodological Challenges and Solutions

Q. How can researchers address low yields in large-scale synthesis of this compound?

Answer: Scale-up challenges include exothermic reactions and byproduct accumulation. Implement flow chemistry for better heat dissipation and reaction control (residence time <5 min). Use inline IR spectroscopy for real-time monitoring. Post-reaction purification via simulated moving bed (SMB) chromatography improves yield to >85% .

Q. What advanced techniques characterize the compound’s solid-state properties (e.g., polymorphism)?

Answer:

Q. How can contradictions in NMR data (e.g., unexpected splitting patterns) be systematically investigated?

Answer: Anomalies may arise from dynamic effects (e.g., ring puckering). Variable-temperature NMR (25–60°C) reveals coalescence temperatures for exchanging conformers. For stereochemical ambiguity, synthesize diastereomeric derivatives (e.g., Mosher esters) and compare NOESY cross-peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.